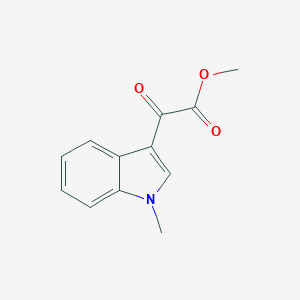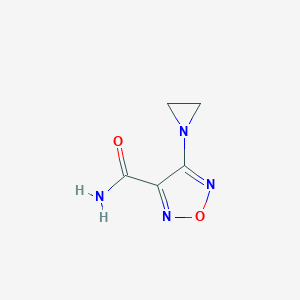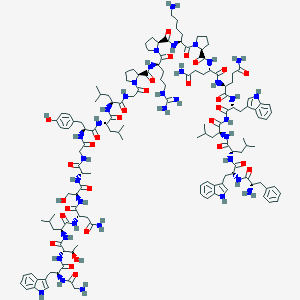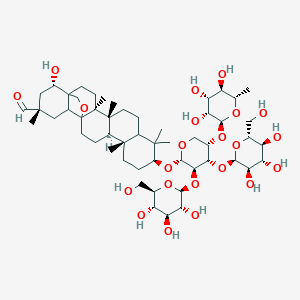
Dichlorobis(triphenylphosphin)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(triphenylphosphine)palladium(II) is a coordination compound of palladium, featuring two triphenylphosphine and two chloride ligands. It is a yellow solid that is soluble in some organic solvents and is widely used in palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(triphenylphosphine)palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Wirkmechanismus
Target of Action
Dichlorobis(triphenylphosphine)palladium(II), also known as Bis(triphenylphosphine)palladium(II)chloride, primarily targets carbon-carbon (C-C) bonds in organic compounds . It acts as a catalyst in various coupling reactions, including the Negishi, Suzuki, Sonogashira, Heck, and Stille couplings .
Mode of Action
This compound interacts with its targets by facilitating the formation of C-C bonds. It does this by acting as a catalyst in cross-coupling reactions . The palladium atom in the compound coordinates with the carbon atoms, enabling the coupling of different organic fragments .
Biochemical Pathways
The compound is involved in various biochemical pathways related to the synthesis of complex organic molecules. For instance, it is used in the Stille coupling for the synthesis of conjugated polymers . It is also involved in the Suzuki, Sonogashira, and Heck coupling reactions .
Pharmacokinetics
It is insoluble in water but soluble in toluene and benzene, and slightly soluble in acetone and chloroform .
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science industries.
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is stable under normal conditions but should be stored in a cool, dry place to prevent degradation . The reaction conditions, such as temperature and solvent, can also significantly impact the compound’s catalytic activity .
Biochemische Analyse
Biochemical Properties
Dichlorobis(triphenylphosphine)palladium(II) is known to interact with various enzymes, proteins, and other biomolecules. It is an efficient cross-coupling catalyst for C-C coupling reactions such as Negishi coupling, Suzuki coupling, Sonogashira coupling, and Heck coupling reaction . The nature of these interactions is primarily catalytic, facilitating the formation of carbon-carbon bonds in organic molecules .
Molecular Mechanism
At the molecular level, Dichlorobis(triphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules and facilitating enzyme-catalyzed reactions. It acts as a catalyst in the formation of carbon-carbon bonds, a critical process in many biochemical reactions . This can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Dichlorobis(triphenylphosphine)palladium(II) is involved in various metabolic pathways due to its role as a catalyst in the formation of carbon-carbon bonds . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information on specific metabolic pathways it is involved in is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)palladium(II) can be synthesized by treating palladium(II) chloride with triphenylphosphine. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{PPh}_3 \rightarrow \text{PdCl}_2(\text{PPh}_3)_2 ] This reaction typically involves dissolving palladium(II) chloride in hydrochloric acid and then adding it to a solution of triphenylphosphine in ethanol .
Industrial Production Methods
In an industrial setting, the synthesis involves dissolving 3.0g of palladium(II) chloride in 10mL of hydrochloric acid at 75°C, followed by dilution with ethanol to 30mL. Separately, 9.0g of triphenylphosphine is dissolved in 100mL of anhydrous ethanol at 60°C. The palladium(II) chloride solution is then added dropwise to the triphenylphosphine solution under rapid stirring at 55°C. The mixture is maintained at this temperature for 20 minutes, then cooled, filtered, and washed with 50% ethanol-water solution. The product is vacuum-dried to yield bis(triphenylphosphine)palladium(II)chloride .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(triphenylphosphine)palladium(II) is involved in various types of reactions, primarily as a catalyst in carbon-carbon coupling reactions. These include:
Oxidation: It can facilitate the oxidation of organic substrates.
Reduction: It can be reduced to form other palladium complexes.
Substitution: It undergoes ligand exchange reactions with other phosphines or halides.
Common Reagents and Conditions
Common reagents used in reactions with bis(triphenylphosphine)palladium(II)chloride include:
Alkynes and halides: Used in Sonogashira coupling reactions.
Aryl halides and boronic acids: Used in Suzuki coupling reactions.
Alkenes and halides: Used in Heck reactions.
Major Products
The major products formed from these reactions are typically complex organic molecules, such as substituted benzofurans, diphenylacetylene, and various conjugated polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar coupling reactions.
Palladium(II) acetate: Used in various catalytic processes, including cross-coupling reactions.
Palladium(II) chloride: A precursor to many palladium catalysts.
Uniqueness
Dichlorobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance of stability and reactivity. This makes it particularly effective in facilitating a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .
Eigenschaften
CAS-Nummer |
13965-03-2 |
|---|---|
Molekularformel |
C41H46Cl2P2Pd |
Molekulargewicht |
778.1 g/mol |
IUPAC-Name |
ethane;methane;palladium(2+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.2C2H6.CH4.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;;/h2*1-15H;2*1-2H3;1H4;2*1H;/q;;;;;;;+2/p-2 |
InChI-Schlüssel |
TUPQTEGWNDAOKM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
Kanonische SMILES |
C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2] |
Key on ui other cas no. |
13965-03-2 10199-34-5 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
15604-37-2 |
Synonyme |
Bis(triphenylphosphine)dichloropalladium; Bis(triphenylphosphine)palladium Chloride; Bis(triphenylphosphine)palladium Dichloride; Bis(triphenylphosphine)palladium(II) Chloride; Bis(triphenylphosphine)palladium(II) Dichloride; Bis(triphenylphosphino)p |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)






![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)

